molecular formula C21H19F3N2O3S B2887474 N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1286717-87-0

N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2887474
CAS RN: 1286717-87-0
M. Wt: 436.45
InChI Key: SXMAJIDIYPQIAN-UHFFFAOYSA-N
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Description

N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is a type of ion channel that is involved in various physiological and pathological processes.

Mechanism of Action

N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide selectively blocks the N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide receptor by binding to its allosteric site. This prevents the receptor from opening and allowing the influx of calcium ions, which is necessary for its normal functioning. By blocking the N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide receptor, N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can inhibit various physiological and pathological processes that are mediated by this receptor.
Biochemical and Physiological Effects:
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-18, from macrophages and microglia. This suggests that N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can have anti-inflammatory effects. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This suggests that N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can have potential applications in cancer treatment.

Advantages and Limitations for Lab Experiments

N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide has several advantages for lab experiments. It is a selective antagonist of the N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide receptor, which allows for the specific inhibition of this receptor without affecting other ion channels. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in some experimental setups.

Future Directions

There are several future directions for the study of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide. One direction is to further investigate its potential applications in cancer treatment. In addition, the role of the N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide receptor in various physiological and pathological processes is still not fully understood, and further studies using N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can help in elucidating this role. Another direction is to develop more potent and selective N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide receptor antagonists based on the structure of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide.

Synthesis Methods

The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide involves several steps. The first step involves the reaction of 2-bromopyridine with N-phenethylamine to form N-phenethyl-2-bromopyridine. The second step involves the reaction of N-phenethyl-2-bromopyridine with sodium trifluoromethanesulfonate to form N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide has been extensively used in scientific research for its potential applications in various fields. One of the major applications of this compound is in the study of the N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide receptor. The N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide receptor is involved in various physiological and pathological processes, including inflammation, neuropathic pain, and cancer. By selectively blocking the N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide receptor, N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can help in understanding the role of this receptor in these processes.

properties

IUPAC Name

N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S/c22-21(23,24)29-19-9-11-20(12-10-19)30(27,28)26(16-18-8-4-5-14-25-18)15-13-17-6-2-1-3-7-17/h1-12,14H,13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMAJIDIYPQIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

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